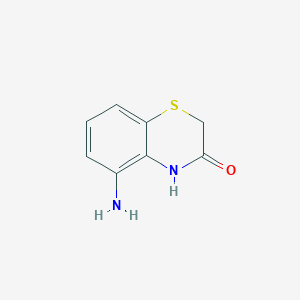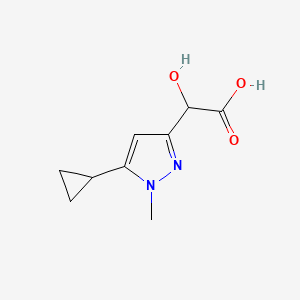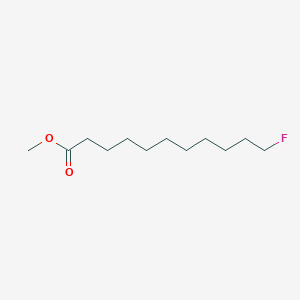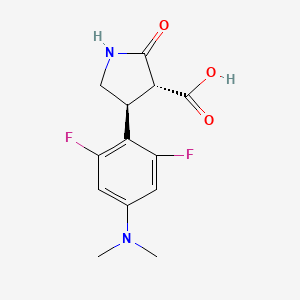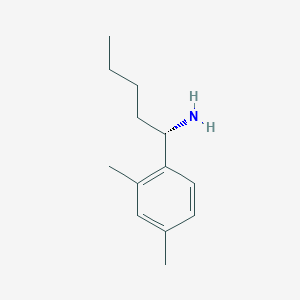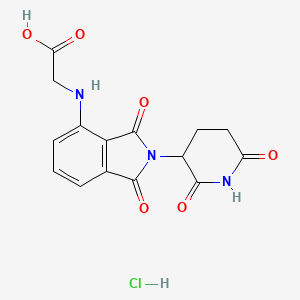![molecular formula C8H4Cl3NS B12986484 6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole](/img/structure/B12986484.png)
6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds. This particular compound features a benzothiazole ring with chlorine atoms at the 6 and 7 positions and a chloromethyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a chlorinated aldehyde or ketone in the presence of a suitable catalyst. The reaction conditions often include refluxing in a solvent such as ethanol or dioxane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction can lead to the formation of the corresponding thioether or amine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azides, amines, or thioethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thioethers or amines.
Scientific Research Applications
6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)benzo[d]thiazole: Lacks the chlorine atoms at the 6 and 7 positions.
6,7-Dichlorobenzo[d]thiazole: Lacks the chloromethyl group at the 2 position.
2-(Methylthio)benzo[d]thiazole: Contains a methylthio group instead of a chloromethyl group.
Uniqueness
6,7-Dichloro-2-(chloromethyl)benzo[d]thiazole is unique due to the presence of both chlorine atoms at the 6 and 7 positions and the chloromethyl group at the 2 position. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H4Cl3NS |
|---|---|
Molecular Weight |
252.5 g/mol |
IUPAC Name |
6,7-dichloro-2-(chloromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4Cl3NS/c9-3-6-12-5-2-1-4(10)7(11)8(5)13-6/h1-2H,3H2 |
InChI Key |
CGVFHMRRAIKJSO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1N=C(S2)CCl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


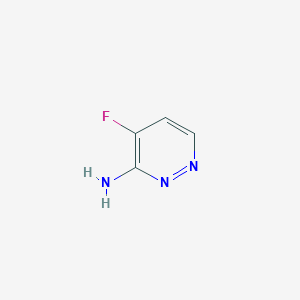
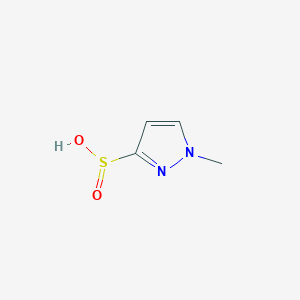
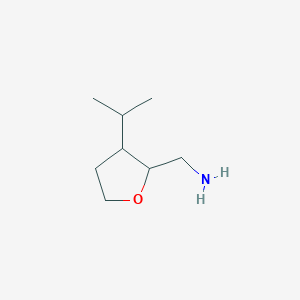
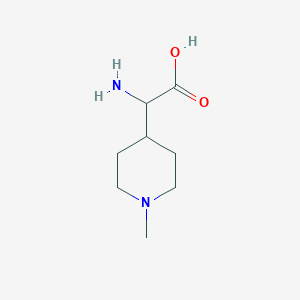
![tert-Butyl 2-chloro-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12986433.png)
![3-(2-Methyl-4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidin-3-yl)propanoic acid](/img/structure/B12986436.png)
